molecular formula C21H27ClN2O6 B13391998 2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide hydrochloride

2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide hydrochloride

Cat. No.: B13391998
M. Wt: 438.9 g/mol
InChI Key: UQNRTPFLTRZEIM-UHFFFAOYSA-N
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Description

Ombrabulin hydrochloride is a derivative of combretastatin A-4, a natural product known for its potent antitumor properties. This compound was initially discovered by Ajinomoto and later developed by Sanofi-Aventis. Ombrabulin hydrochloride exerts its antitumor effect by disrupting the formation of blood vessels necessary for tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ombrabulin hydrochloride involves several steps, starting from the basic structure of combretastatin A-4Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of ombrabulin hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the production process .

Chemical Reactions Analysis

Types of Reactions

Ombrabulin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

Ombrabulin hydrochloride exerts its effects by disrupting the architecture of established tumor blood vessels. It binds to the colchicine site of tubulin, inhibiting polymerization and resulting in the reorganization of the cytoskeleton and changes in cell shape. This leads to a reduction in tumor blood flow and subsequent tumor necrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ombrabulin hydrochloride stands out due to its enhanced stability and efficacy compared to its parent compound, combretastatin A-4. Its ability to disrupt tumor vasculature more effectively makes it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNRTPFLTRZEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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